1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
CAS No.:
Cat. No.: VC0005724
Molecular Formula: C20H26Cl2N4O3S
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26Cl2N4O3S |
|---|---|
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H |
| Standard InChI Key | GULNFUQAVPTTQV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl |
| Canonical SMILES | CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Identity
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride is characterized by a specific molecular composition that defines its chemical identity. The compound has a molecular formula of C20H26Cl2N4O3S and a molecular weight of 473.4 g/mol. This molecular weight places it in the medium range for organic compounds and contributes to its specific physicochemical properties. The compound's IUPAC name accurately reflects its complex structure, which includes multiple nitrogen-containing heterocycles, a chlorine substituent, and a methylsulfonyl functional group.
Structural Features and Functional Groups
The chemical structure of this compound exhibits several distinctive features worthy of detailed analysis. It contains a piperazine ring connected to a pyridine system that is further substituted with a chlorine atom and a dimethylpyridine group. The piperazine ring is also connected to a methylsulfonylpropanone chain, creating a compound with multiple functional groups. The presence of the hydrochloride salt form indicates that one of the nitrogen atoms is protonated, which affects its solubility and other physicochemical properties.
The structural elements can be categorized as follows:
| Structural Component | Description |
|---|---|
| Core Structure | Substituted piperazine ring system |
| Key Substituents | Chloropyridine, dimethylpyridine, methylsulfonylpropanone |
| Functional Groups | Sulfonyl (SO₂), ketone (C=O), heterocyclic nitrogen atoms |
| Salt Form | Hydrochloride |
Physicochemical Properties
Physical Characteristics
Based on its structure, 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride is likely to exist as a crystalline solid at standard temperature and pressure. The hydrochloride salt formation typically enhances water solubility compared to the free base form. The compound's multiple aromatic rings contribute to its stability, while the presence of the sulfonyl group adds to its polarity.
Solubility Profile
The solubility characteristics of this compound are influenced by its various structural components:
| Solvent Type | Expected Solubility | Contributing Factors |
|---|---|---|
| Water | Moderate to good | Hydrochloride salt formation, polar groups |
| Alcohols | Good | Hydrogen bonding capabilities |
| Aprotic Polar Solvents | Good | Interaction with polar functional groups |
| Non-polar Solvents | Poor | Ionic character and polar groups |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride likely involves multiple steps due to its complex structure. A general synthetic route would potentially involve the formation of the substituted pyridine core, followed by coupling reactions to attach the piperazine ring and the methylsulfonylpropanone chain. The final step would involve conversion to the hydrochloride salt through treatment with hydrochloric acid.
The synthesis might include several key reactions:
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Cross-coupling reactions (such as Suzuki or Negishi coupling) to form the chloro-dimethylpyridyl-pyridine core
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Nucleophilic substitution to attach the piperazine ring
-
Acylation reaction to introduce the methylsulfonylpropanone chain
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Salt formation with HCl
Purification Techniques
Purification of this compound would likely employ standard organic chemistry techniques including:
| Purification Method | Application |
|---|---|
| Recrystallization | From appropriate solvent systems to obtain pure crystals |
| Column Chromatography | To separate the target compound from reaction by-products |
| HPLC | For analytical purity assessment and potential preparative separation |
| Salt Formation | To improve crystallinity and facilitate purification |
| Therapeutic Area | Rationale |
|---|---|
| Neuropsychiatric Disorders | Piperazine-containing compounds often show CNS activity |
| Anti-inflammatory Agents | Complex heterocyclic structures with similar features have shown such activity |
| Antimicrobial Development | Pyridine-based compounds have precedent in this area |
| Enzyme Inhibitors | Sulfonyl groups can interact with enzyme active sites |
Chemical Research Applications
Beyond potential biological applications, this compound might serve as:
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A synthetic intermediate for more complex molecules
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A ligand for coordination chemistry and catalysis
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A structural analog for structure-activity relationship studies
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A reference standard for analytical method development
Analytical Characterization
Spectroscopic Properties
The spectroscopic profile of 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride would exhibit distinctive features that could aid in its identification and purity assessment:
| Analytical Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for aromatic protons (pyridine rings), methyl groups, piperazine protons, and methylsulfonylpropanone chain |
| ¹³C NMR | Characteristic signals for carbonyl carbon, pyridine carbons, and aliphatic carbons |
| Mass Spectrometry | Molecular ion peak corresponding to M+ at approximately 473 m/z with characteristic fragmentation pattern |
| IR Spectroscopy | Distinctive bands for S=O stretching, C=O stretching, C=N stretching (pyridine rings) |
| UV-Visible Spectroscopy | Absorption maxima related to the aromatic systems |
Chromatographic Behavior
The compound's chromatographic profile would be influenced by its structural features:
| Chromatographic Method | Expected Behavior |
|---|---|
| Reversed-phase HPLC | Moderate to high retention on C18 columns due to aromatic rings |
| Thin-layer Chromatography | Distinctive Rf values in various solvent systems |
| Gas Chromatography | Limited applicability due to molecular weight and polarity |
| Ion-exchange Chromatography | Interaction with cation exchangers due to protonated nitrogen |
| Stability Aspect | Anticipated Characteristics |
|---|---|
| Thermal Stability | Moderate stability with potential decomposition at elevated temperatures |
| Hydrolytic Stability | Potential sensitivity to strongly basic conditions due to the hydrochloride salt and sulfonyl group |
| Photostability | Possible sensitivity to light due to aromatic systems |
| Oxidative Stability | Moderate stability with potential oxidation at the sulfur atom |
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